molecular formula C10H9NO3S B8272260 Ethyl 2-(2-Furyl)thiazole-4-carboxylate

Ethyl 2-(2-Furyl)thiazole-4-carboxylate

Cat. No.: B8272260
M. Wt: 223.25 g/mol
InChI Key: NOSIYYMXXUYWQC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Furyl)thiazole-4-carboxylate is a high-purity chemical intermediate designed for research and development applications. This compound features a thiazole core linked to a furan heterocycle, a structural motif of significant interest in medicinal chemistry and materials science. As a building block, it is primarily used in the synthesis of more complex molecules for pharmaceutical research, where similar furyl-thiazole derivatives are explored for their potential biological activities . Its ethyl carboxylate group offers a versatile handle for further chemical transformations, including hydrolysis, amidation, or nucleophilic substitution, to create a diverse array of analogs and functionalized target compounds. Researchers utilize this and related structures in the design and development of novel substances . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Prior to handling, please consult the Safety Data Sheet (SDS) for proper hazard and safety information.

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

ethyl 2-(furan-2-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H9NO3S/c1-2-13-10(12)7-6-15-9(11-7)8-4-3-5-14-8/h3-6H,2H2,1H3

InChI Key

NOSIYYMXXUYWQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Regioselectivity in Cyclocondensation

Density functional theory (DFT) studies reveal that the 2-furyl group directs cyclization via π-stacking interactions with the dithioate’s thiocarbonyl group, favoring 2-substitution. Competing 5-substitution is suppressed by steric hindrance from the ethyl ester at C4.

Oxidation Byproducts

Over-oxidation of the furyl ring during HNO₃/H₂SO₄ treatment generates γ-ketocarboxylic acids (5–8% yield). Adding NaNO₂ (0.1 eq) minimizes this side reaction by sequestering free radicals .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-Furyl)thiazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(2-Furyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.

    Medicine: It is investigated for its potential use in drug design and development, particularly for its anti-inflammatory and anticancer activities.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Furyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: It may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects.

Comparison with Similar Compounds

Table 1: Key Substituents and Their Impact on Electronic Properties

Compound Name Substituent at Position 2 HOMO-LUMO Gap (eV) Key Observations Reference
Ethyl 2-(2-Furyl)thiazole-4-carboxylate 2-Furyl Not reported Predicted conjugation via furan ring
Compound 1* 2-Nitrobenzylidene hydrazinyl 3.2 Reduced gap due to extended conjugation and –NO2 group
Ethyl 2-(4-Chlorophenyl)amino-thiazole-4-carboxylate 4-Chlorophenylamino Not reported Enhanced π-stacking; induces Oct3/4 expression

*Compound 1: Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate

Key Insights :

  • Electron-Withdrawing Groups (EWGs): The –NO₂ group in Compound 1 lowers the HOMO-LUMO gap (3.2 eV), enhancing charge transfer properties compared to non-EWG-substituted analogs .
  • Aromatic Substituents: The 2-furyl group in the target compound likely promotes conjugation, though specific data are lacking. Halogenated derivatives (e.g., 4-chlorophenylamino) improve π-stacking interactions critical for DNA/protein binding .

Key Insights :

  • Anticancer Activity : Derivatives with bulky, planar substituents (e.g., dioxoisoindolinyl in Compound 5a) show potent antiproliferative effects, likely due to beta-catenin inhibition .
  • Antioxidant Activity: Electron-donating groups like 4-hydroxy-3-methoxybenzylidene (Compound 2g) enhance free radical scavenging (%FRSA = 84.46%) compared to non-polar substituents .

Key Insights :

  • Synthesis Flexibility : Ethyl bromopyruvate is a common reagent for thiazole ring formation, but substituent diversity arises from varying thiourea or hydrazine precursors .
  • Structural Modifications : Alkylation (e.g., pentyl groups in EP1–EP7) improves solubility, while nitro or halogen groups enhance electronic properties .

Q & A

Basic Research Question

  • NMR : 1^1H and 13^13C NMR are standard for confirming substituent positions. For example, the thiazole proton typically appears at δ 7.7–8.1 ppm, while the furyl protons resonate at δ 6.3–7.4 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software provides precise bond lengths and angles. A study on a similar compound reported a dihedral angle of 12.5° between thiazole and furan rings, indicating moderate conjugation .

Q. Methodological Insight :

  • Use Suzuki coupling or Ullmann reactions to introduce substituents.
  • Evaluate biological activity via cell viability assays (MTT) and gene expression profiling (qPCR) .

How can researchers resolve contradictions in reported biological data for thiazole derivatives?

Advanced Research Question
Discrepancies often arise from purity issues or assay variability:

  • Purity Checks : Use HPLC (≥95% purity) and elemental analysis (deviation <0.4%) to validate compounds .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line passage number, serum concentration). For example, Oct3/4 induction by O4I2 derivatives varied by 15% across labs due to differences in ESC culture media .

What are the challenges in crystallizing this compound, and how can they be addressed?

Basic Research Question

  • Challenges : Low melting points (<100°C) and solvent inclusion in crystal lattices.
  • Solutions : Slow evaporation from dichloromethane/hexane mixtures at 4°C. A study achieved 85% crystallization success using this method .
  • Software : SHELXL (for refinement) and PLATON (for validating intermolecular interactions) .

What computational tools are recommended for docking studies with this compound?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for predicting binding affinities to targets like TNIK kinase. A derivative showed a docking score of −9.2 kcal/mol, suggesting strong ATP-binding pocket interactions .
  • MD Simulations : GROMACS for assessing stability over 100 ns trajectories.

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